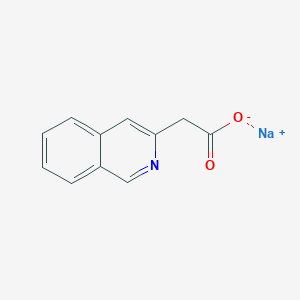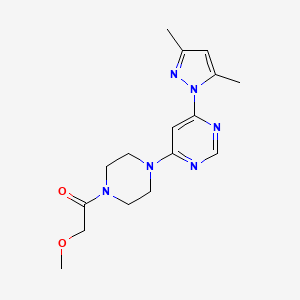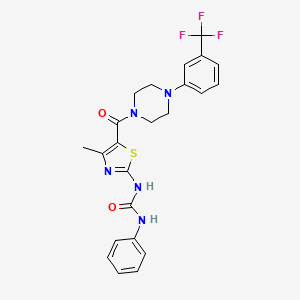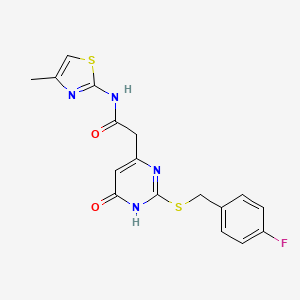
Sodium 2-(isoquinolin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(isoquinolin-3-yl)acetate is a chemical compound with the molecular formula C11H8NNaO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of isoquinoline derivatives, which this compound is a part of, has been extensively studied . A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another approach involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
Isoquinoline derivatives, including this compound, can undergo various chemical reactions. For instance, a tuneable route to multi-substituted isoquinolines through C–C bond cleavage from ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives has been developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, physical properties include color, density, hardness, and melting and boiling points .
Applications De Recherche Scientifique
Isoquinoline Alkaloids and Their Therapeutic Potential
Isoquinoline alkaloids, including those similar to Sodium 2-(isoquinolin-3-yl)acetate, have been extensively studied for their pharmacological properties. These compounds show promising therapeutic potentials, including antimicrobial, antitumor, and other biological activities. The review by Dembitsky et al. (2015) highlights the role of naturally occurring plant isoquinoline N-oxide alkaloids in drug discovery, emphasizing their confirmed antimicrobial, antibacterial, antitumor, and other activities. This suggests that this compound could be of interest in the development of new pharmacological agents (Dembitsky, Gloriozova, & Poroikov, 2015).
Neuroprotective and Anticancer Properties
Research on isoquinoline derivatives reveals their importance in modern therapeutics. Danao et al. (2021) provide insights into the pharmacological importance of isoquinoline derivatives, highlighting their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and various other biological potentials. This broad spectrum of activities suggests that this compound could be explored for similar therapeutic applications, especially in neurodegenerative and cancer-related research (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Sodium-Based Compounds in Energy Storage
The application of sodium in energy storage technologies, particularly sodium-metal anodes in sodium-metal batteries (SMBs), presents a significant area of research. Lee et al. (2019) review challenges and progress in sodium-metal anodes, including the chemical and physical properties of sodium metal versus lithium metal and its behavior in electrochemical systems. Although this review focuses on elemental sodium, the interest in sodium compounds, such as this compound, could extend to their potential roles in enhancing the performance or stability of sodium-based energy storage systems (Lee, Paek, Mitlin, & Lee, 2019).
Environmental Applications and Removal Strategies
The environmental persistence and removal strategies for common contaminants, such as acetaminophen, a well-studied compound, offer insights into potential environmental applications of this compound. Vo et al. (2019) discuss acetaminophen micropollutants in various environments, highlighting the challenges in monitoring, detection, and treatment. While this compound is not directly mentioned, the methodologies and considerations for removing similar compounds from the environment could be relevant (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Isoquinoline derivatives, including Sodium 2-(isoquinolin-3-yl)acetate, have attracted great interest due to their wide biological and fluorescent properties . Future research could focus on the synthesis of novel isoquinoline derivatives and their potential applications in various fields, such as medicinal chemistry .
Propriétés
IUPAC Name |
sodium;2-isoquinolin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.Na/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRIVWFDYYJKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B2729650.png)


![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)
![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)
![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)


